3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
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Overview
Description
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a synthetic organic compound that features a morpholine ring attached to an oxazole ring, with a carboxylic acid group and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using carbon dioxide or other carboxylating agents.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the morpholine or oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for drug candidates targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(morpholin-2-yl)benzoic acid hydrochloride
- 2-(morpholin-3-yl)acetic acid hydrochloride
- 3-(morpholin-2-yl)propanoic acid hydrochloride
Uniqueness
Compared to these similar compounds, 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable molecule for diverse scientific investigations.
Properties
CAS No. |
2694728-41-9 |
---|---|
Molecular Formula |
C8H11ClN2O4 |
Molecular Weight |
234.6 |
Purity |
95 |
Origin of Product |
United States |
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